Hydroxy Linoleins
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Overview
Description
Hydroxy linoleins are a mixture of 132 possible isomers of mono-, di-, and tri-hydroxy compounds produced by the autoxidation of trilinolein and subsequent reduction of the hydroperoxides . These compounds are potential markers of triglyceride lipid peroxidation in vivo due to their inherent stability compared to the precursor hydroperoxides .
Preparation Methods
Hydroxy linoleins are synthesized through the autoxidation of linoleic acid-containing triglycerides, such as trilinolein, followed by the reduction of the resulting hydroperoxides . This process involves the formation of hydroperoxides, which are then reduced by peroxidases to produce this compound . Industrial production methods typically involve the use of catalytic hydroxylation of unsaturated plant oils, employing catalysts such as Fe(III) citrate monohydrate and oxidizing agents like sodium persulfate (Na₂S₂O₈) .
Chemical Reactions Analysis
Hydroxy linoleins undergo various chemical reactions, including:
Oxidation: The autoxidation of linoleic acid-containing triglycerides leads to the formation of hydroperoxides.
Reduction: The hydroperoxides formed during autoxidation are reduced by peroxidases to produce this compound.
Hydroxylation: Catalytic hydroxylation of unsaturated plant oils using Fe(III) citrate monohydrate and Na₂S₂O₈ results in the formation of this compound.
Common reagents and conditions used in these reactions include Fe(III) citrate monohydrate, Na₂S₂O₈, and oxygen . Major products formed from these reactions are mono-, di-, and tri-hydroxy compounds .
Scientific Research Applications
Hydroxy linoleins have several scientific research applications, including:
Lipid Biochemistry: They are used as markers of triglyceride lipid peroxidation in vivo.
Oxidative Stress and Reactive Species: This compound are studied for their role in oxidative stress and reactive species pathways.
Lipid Peroxidation: They are investigated for their involvement in lipid peroxidation processes.
Food Industry:
Mechanism of Action
The mechanism of action of hydroxy linoleins involves their formation through the autoxidation of linoleic acid-containing triglycerides and subsequent reduction of hydroperoxides . The molecular targets and pathways involved include the lipid peroxidation pathway, where hydroperoxides are reduced by peroxidases to produce this compound .
Comparison with Similar Compounds
Hydroxy linoleins can be compared with other hydroxy fatty acids generated from lipid oxidation, such as hydroxyoctadecenoic acid and hydroxyoctadecadienoic acid . These compounds share similar pathways of formation through lipid oxidation and hydroxylation reactions. this compound are unique due to their stability and potential as markers of triglyceride lipid peroxidation in vivo .
Similar compounds include:
- Hydroxyoctadecenoic acid (OH-C18:1)
- Hydroxyoctadecadienoic acid (OH-C18:2)
This compound stand out due to their mixture of 132 possible isomers and their specific role in lipid peroxidation processes .
Properties
Molecular Formula |
C57H98O9 |
---|---|
Molecular Weight |
927.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9Z,11E)-13-hydroxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C57H98O9/c1-4-7-10-11-18-24-33-44-53(60)45-36-27-23-30-38-47-56(62)65-50-54(66-57(63)48-39-29-22-17-13-15-20-26-35-43-52(59)41-32-9-6-3)49-64-55(61)46-37-28-21-16-12-14-19-25-34-42-51(58)40-31-8-5-2/h18-20,24-26,33-35,42-44,51-54,58-60H,4-17,21-23,27-32,36-41,45-50H2,1-3H3/b24-18-,25-19-,26-20-,42-34+,43-35+,44-33+/t51?,52?,53?,54-/m1/s1 |
InChI Key |
LFPTVVBFQWDTOF-WUZIRRCSSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)O)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)O)OC(=O)CCCCCCCC=CC=CC(CCCCC)O)O |
Origin of Product |
United States |
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